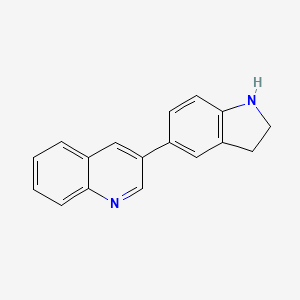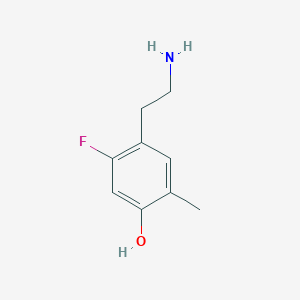![molecular formula C7H5FN2 B13909507 4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)
4-Fluoropyrazolo[1,5-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoropyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a fluorine atom at the 4-position of the pyrazolo[1,5-A]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyrazolo[1,5-A]pyridine typically involves the fluorination of pyrazolo[1,5-A]pyridine derivatives. One common method is the fluorination of methyl pyrazolo[1,5-A]pyridine-3-carboxylates using Selectfluor as the fluorinating reagent. The reaction is carried out in anhydrous acetonitrile (MeCN) with the addition of 1.2 equivalents of Selectfluor. The reaction mixture is then evaporated in the presence of silica gel and purified by column chromatography on silica gel to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazolo[1,5-A]pyridine ring system can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Selectfluor: Used for fluorination reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated pyrazolo[1,5-A]pyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4-Fluoropyrazolo[1,5-A]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the design of kinase inhibitors and anti-tuberculosis agents.
Materials Science: The compound’s unique photophysical properties make it suitable for use in organic light-emitting devices (OLEDs) and other optoelectronic applications.
Biological Research: It serves as a fluorescent probe for studying intracellular processes and bioimaging applications.
Chemical Sensing: The compound’s ability to chelate metal ions makes it useful in the development of chemosensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of 4-Fluoropyrazolo[1,5-A]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit phosphodiesterases (PDEs) and kinases by binding to their active sites, thereby modulating their activity and downstream signaling pathways . The compound’s fluorine atom enhances its binding affinity and metabolic stability, making it a valuable tool in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar core structure but have a pyrimidine ring instead of a pyridine ring.
Indole and Purine Derivatives: These compounds are isosteric to pyrazolo[1,5-A]pyridines and are widely used in drug design due to their structural similarity and biological activity.
Uniqueness
4-Fluoropyrazolo[1,5-A]pyridine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C7H5FN2 |
|---|---|
Poids moléculaire |
136.13 g/mol |
Nom IUPAC |
4-fluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-5-10-7(6)3-4-9-10/h1-5H |
Clé InChI |
XLXIJJFDGJAOPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CC=N2)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


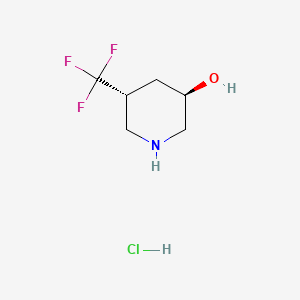
![(R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone](/img/structure/B13909439.png)

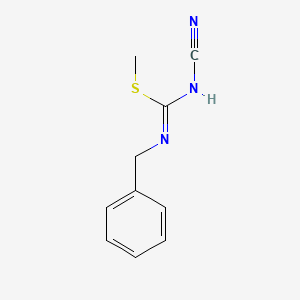


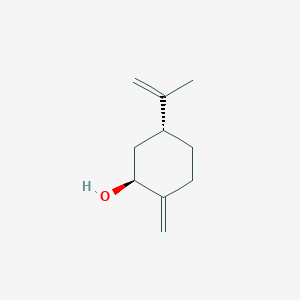
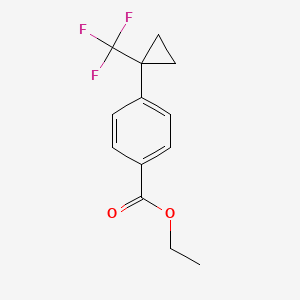
![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)
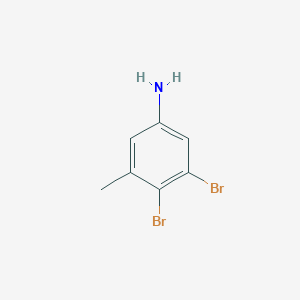
![1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B13909500.png)
